molecular formula C20H18N2O B12869886 1H-Pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-methoxyphenyl)- CAS No. 37959-42-5

1H-Pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-methoxyphenyl)-

Cat. No.: B12869886
CAS No.: 37959-42-5
M. Wt: 302.4 g/mol
InChI Key: XUHJAALRJWIVPL-UHFFFAOYSA-N
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Description

1-benzyl-6-(4-methoxyphenyl)-1h-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused pyrrolo[1,2-a]imidazole ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both benzyl and methoxyphenyl groups in its structure contributes to its unique chemical properties and potential interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-(4-methoxyphenyl)-1h-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 4-methoxyphenylacetonitrile in the presence of a suitable catalyst to form the intermediate, which then undergoes cyclization to yield the desired compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like nickel or palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as microwave-assisted synthesis and the use of non-toxic solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6-(4-methoxyphenyl)-1h-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-benzyl-6-(4-methoxyphenyl)-1h-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways . The presence of the benzyl and methoxyphenyl groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-6-(4-methoxyphenyl)-1h-pyrrolo[1,2-a]imidazole is unique due to its fused pyrrolo[1,2-a]imidazole ring system combined with benzyl and methoxyphenyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities .

Properties

CAS No.

37959-42-5

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

1-benzyl-6-(4-methoxyphenyl)pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C20H18N2O/c1-23-19-9-7-17(8-10-19)18-13-20-21(11-12-22(20)15-18)14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3

InChI Key

XUHJAALRJWIVPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CN(C3=C2)CC4=CC=CC=C4

Origin of Product

United States

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